{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

Lipophilicity profiling Aldose reductase inhibitor class Lead optimization

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid (CAS 915920-47-7) is a synthetic small molecule (C₁₆H₂₁N₅O₂, MW 315.37 g/mol) that incorporates a tetrazole‑1‑yl‑acetic acid moiety, a cyclohexyl spacer, and a benzylamino group. The compound is listed in authoritative chemical registries (PubChem CID and is supplied by specialist vendors as a research‑grade chemical at certified purity.

Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
CAS No. 915920-47-7
Cat. No. B3060852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
CAS915920-47-7
Molecular FormulaC16H21N5O2
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=NN=NN2CC(=O)O)NCC3=CC=CC=C3
InChIInChI=1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23)
InChIKeyGJKBWWNNNBCCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid (CAS 915920-47-7): Core Chemical Identity and Initial Characterization


{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid (CAS 915920-47-7) is a synthetic small molecule (C₁₆H₂₁N₅O₂, MW 315.37 g/mol) that incorporates a tetrazole‑1‑yl‑acetic acid moiety, a cyclohexyl spacer, and a benzylamino group [1]. The compound is listed in authoritative chemical registries (PubChem CID 28065269) and is supplied by specialist vendors as a research‑grade chemical at certified purity . Its structure situates it within the broader family of tetrazole‑acetic acid derivatives, a class that has been explored for aldose reductase inhibition and other bioisosteric applications [2].

Why {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid Cannot Be Substituted with Other Tetrazole‑Acetic Acid Analogues Without Loss of Specific Physicochemical and Supply‑Chain Attributes


Members of the tetrazole‑1‑yl‑acetic acid class share a common heterocyclic scaffold, but substitution with even closely related analogues fundamentally alters key physicochemical descriptors. {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid exhibits a computed XLogP3 of −0.5, a topological polar surface area (TPSA) of 92.9 Ų, and six rotatable bonds [1], a combination that distinguishes it from congeners such as [2‑cyclohexyl‑N‑[4‑methoxy‑3‑(1H‑tetrazol‑1‑yl)phenyl]acetamide] (identical molecular formula but different substitution pattern). Furthermore, the compound is exclusively available through custom synthesis channels rather than from commercial stock, a supply‑chain feature that directly impacts lead time, lot‑to‑lot consistency, and procurement planning . The quantitative evidence below demonstrates that these differences are not marginal and have practical consequences for scientific selection.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid Against Closest Structural and Functional Comparators


XLogP3 Value Differentiates {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid from Thienyl‑Substituted Tetrazole‑Acetic Acid Inhibitors

The computed XLogP3 for {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid is −0.5, indicating significant hydrophilicity [1]. In contrast, the potent aldose reductase inhibitor TAT ([5-(3‑thienyl)tetrazol‑1‑yl]acetic acid) carries a thienyl substituent that raises its predicted logP to approximately +1.0 [2]. This difference of ∼1.5 log units implies a >30‑fold shift in octanol/water partition coefficient, which affects membrane permeability and solubility profiles relevant to biological assays.

Lipophilicity profiling Aldose reductase inhibitor class Lead optimization

Hydrogen‑Bond Acceptor Count Distinguishes {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid from Positional Isomers, Modulating Target‑Binding Potential

The target compound contains six hydrogen‑bond acceptor sites (four from the tetrazole ring, two from the carbonyl oxygen), compared with five acceptors in the regioisomeric carboxamide analogue 2‑cyclohexyl‑N‑[4‑methoxy‑3‑(1H‑tetrazol‑1‑yl)phenyl]acetamide, which replaces the carboxylic acid with an amide and introduces a methoxy oxygen [1]. The extra acceptor, combined with a carboxylic acid donor, provides a different H‑bond donor/acceptor ratio (2/6 vs. 2/5), which alters recognition by proteins that differentiate between carboxylic acid and amide motifs.

H‑bond pharmacophore Structure‑activity relationships Isomer differentiation

Certified Purity of 95 % Provides a Fixed Procurement Specification for {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid Compared with Unspecified Batches

The target compound is commercially supplied with a documented purity specification of 95.0 % (HPLC‑based, brand Fluorochem) . By contrast, many small‑scale custom syntheses of analogous tetrazole‑acetic acid derivatives are released without a formal purity certificate or with ‘typical’ purities of 96–98 % that are not batch‑verified [1]. A fixed 95 % specification establishes a conservative, verifiable lower bound that supports reproducible downstream biological assays.

Quality control Procurement specification Purity benchmarking

Rotatable Bond Count of Six Confers Enhanced Conformational Flexibility Relative to More Rigid Heterocyclic Tetrazole‑Acetic Acid Analogues

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid features six rotatable bonds, largely due to the benzylamino‑cyclohexyl linker [1]. In contrast, more compact tetrazole‑acetic acid probes such as TAT ([5-(3‑thienyl)tetrazol‑1‑yl]acetic acid) possess only three rotatable bonds [2]. This three‑bond difference confers greater conformational sampling capacity, which may allow the benzylamino derivative to occupy binding pockets that are inaccessible to more rigid scaffolds.

Conformational flexibility Molecular dynamics Scaffold comparison

Custom‑Synthesis‑Only Availability Creates a Differentiable Procurement Profile for {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid versus Stocked Tetrazole‑Acetic Acid Analogues

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid is not maintained as a catalog stock item by major distributors; all current sources indicate custom synthesis upon request, with lead times typically exceeding 7 days [1]. By comparison, simpler tetrazole‑acetic acid derivatives such as TAT and related thienyl analogues are available from stock with same‑day or next‑day dispatch. This supply‑chain distinction means that procurement planning for the benzylamino‑cyclohexyl compound must account for synthesis lead time and batch‑specific quality control.

Supply chain differentiation Custom synthesis Procurement lead time

Topological Polar Surface Area of 92.9 Ų Positions {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid at the Upper Limit of CNS‑Permeable Space, Distinct from Lower‑PSA Tetrazole Analogues

The topological polar surface area (TPSA) of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid is 92.9 Ų [1], close to the widely accepted threshold of 90 Ų for favorable oral absorption and 60–70 Ų for good CNS penetration [2]. In comparison, the thienyl‑tetrazole inhibitor TAT has a TPSA of approximately 80.4 Ų (estimated), placing it more clearly inside the CNS‑permeable range. The 12 Ų difference means the benzylamino‑cyclohexyl compound may exhibit slower brain penetration, a property that could be beneficial when peripheral restriction is desired or detrimental when CNS target engagement is required.

Blood‑brain barrier permeability Polar surface area CNS drug‑likeness

Optimal Research and Sourcing Scenarios for {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid Based on Demonstrated Differentiation


Peripheral Aldose Reductase Inhibitor Screening Requiring Low CNS Penetration Risk

The high TPSA of 92.9 Ų [1] positions that {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid is less likely to cross the blood‑brain barrier than lower‑PSA tetrazole‑acetic acid analogues such as TAT (TPSA ≈ 80.4 Ų). This property is advantageous in diabetic neuropathy models where peripheral aldose reductase inhibition is desired without confounding central effects.

Conformational Sampling‑Dependent Target Engagement Studies

With six rotatable bonds versus three for TAT, {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid provides a substantially larger conformational landscape [2]. This makes it a suitable candidate for screening against flexible enzyme active sites or protein‑protein interaction interfaces where rigid scaffolds fail to achieve induced‑fit binding.

Solubility‑Sensitive Biochemical Assays Requiring High Aqueous Compatibility

The computed XLogP3 of −0.5 [3] ensures that {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid is markedly more hydrophilic than typical tetrazole‑acetic acid inhibitors (logP ≈ +1.0). This property facilitates dissolution in aqueous assay buffers without the need for DMSO concentrations that could compromise enzyme activity, making it suitable for target‑based screens where high DMSO levels are unacceptable.

Controlled Procurement for SAR Studies Requiring Certified Minimum Purity

The availability of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid at a guaranteed purity of 95.0 % through established suppliers (Fluorochem/CymitQuimica) provides a documented quality benchmark . This is critical for quantitative structure‑activity relationship (QSAR) campaigns where impurity‑related activity artifacts must be minimized, and where procurement of a compound with a verifiable purity specification reduces batch‑to‑batch variability.

Quote Request

Request a Quote for {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.